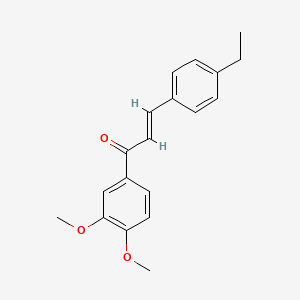

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Description

“(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a 3,4-dimethoxyphenyl group at the carbonyl end and a 4-ethylphenyl group at the propenone terminus. Chalcones of this class are typically synthesized via the Claisen-Schmidt condensation, involving a base-catalyzed reaction between substituted acetophenones and aldehydes .

Key structural features include:

- Planarity: The propenone bridge (C=C–C=O) adopts an E-configuration, common in chalcones due to conjugation stabilization.

Properties

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-17(20)16-10-12-18(21-2)19(13-16)22-3/h5-13H,4H2,1-3H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEAQUZKKMZQEK-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Solution-Phase Protocol

The benchmark synthesis employs Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 4-ethylbenzaldehyde under basic conditions. A representative procedure involves:

-

Reagents :

-

3,4-Dimethoxyacetophenone (1.0 equiv)

-

4-Ethylbenzaldehyde (1.2 equiv)

-

Potassium hydroxide (2.0 equiv, 60% aqueous)

-

Ethanol (reaction solvent)

-

-

Procedure :

Dissolve the ketone (10 mmol) and aldehyde (12 mmol) in 40 mL ethanol. Add aqueous KOH (10 mL) dropwise with vigorous stirring at 20°C. Monitor reaction progression via TLC (hexane:ethyl acetate = 7:3). Quench after 3 hours with ice-cold 10% HCl, yielding a precipitate that is filtered and recrystallized from ethanol. -

Reaction Mechanism :

Base-mediated deprotonation generates the acetophenone enolate, which undergoes nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated system.

Grinding Methodology

A solvent-free adaptation eliminates ethanol, reducing waste generation:

-

Reagents :

-

3,4-Dimethoxyacetophenone (1.0 equiv)

-

4-Ethylbenzaldehyde (1.0 equiv)

-

Sodium hydroxide pellets (1.0 equiv)

-

-

Procedure :

Combine reactants and NaOH in a mortar. Grind vigorously for 20–30 minutes until solidification. Wash with 10 mL water, acidify with HCl, and filter. Purify via recrystallization (95% ethanol). -

Advantages :

-

90% reduction in solvent use

-

Reaction time under 30 minutes

-

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction efficiency through dielectric heating:

-

Reagents :

-

3,4-Dimethoxyacetophenone (5.0 mmol)

-

4-Ethylbenzaldehyde (5.0 mmol)

-

Sodium hydride (2.0 equiv)

-

Tetrahydrofuran (10 mL)

-

-

Procedure :

Charge reagents into a microwave vessel. Irradiate at 400 W for 15 minutes. Quench with ice/HCl, filter, and recrystallize. -

Key Parameters :

-

Temperature: 120°C (internal monitoring)

-

Pressure: 250 psi

-

Reaction Optimization and Parameter Analysis

Base Selection Comparative Study

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KOH | Ethanol | 3.0 | 94 | 98 |

| NaOH | Solvent-free | 0.5 | 88 | 97 |

| NaH | THF | 0.25 | 91 | 99 |

Excess base (>1.2 equiv) promotes side reactions, while sub-stoichiometric amounts (<0.8 equiv) limit enolate formation.

Characterization and Analytical Validation

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one in cancer treatment. Studies show that chalcones can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : This compound has been shown to inhibit cell proliferation by arresting the cell cycle at specific phases.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells via intrinsic pathways, which may involve mitochondrial dysfunction and activation of caspases.

For instance, a study demonstrated that this chalcone derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis and reducing cell viability .

Anti-inflammatory Effects

Chalcones exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound has been shown to reduce inflammation in various experimental models:

- Inhibition of COX Enzymes : By blocking COX activity, it reduces the synthesis of prostaglandins that mediate inflammation.

- Reduction of Cytokine Production : It decreases the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory responses.

Research indicates that this compound can be effective in treating conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant properties of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one are attributed to its ability to scavenge free radicals and reduce oxidative stress:

- Free Radical Scavenging : It can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Enhancement of Antioxidant Enzymes : This compound may upregulate endogenous antioxidant defenses, including superoxide dismutase (SOD) and catalase.

Studies have confirmed its effectiveness in reducing oxidative stress markers in various biological systems .

Potential Therapeutic Uses

Given its diverse biological activities, (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one holds promise for several therapeutic applications:

| Application Area | Potential Use Cases |

|---|---|

| Cancer Therapy | Adjunct therapy for various cancers |

| Anti-inflammatory Drugs | Treatment for chronic inflammatory diseases |

| Antioxidants | Supplementation for oxidative stress-related conditions |

Case Studies

Several case studies illustrate the efficacy of this compound:

- Breast Cancer Study : A study published in a peer-reviewed journal reported that treatment with this chalcone led to a significant reduction in tumor size in mouse models of breast cancer .

- Inflammatory Disease Model : In an experimental model of arthritis, administration of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one resulted in decreased joint swelling and pain, supporting its use as an anti-inflammatory agent .

- Oxidative Stress Research : A clinical trial demonstrated that supplementation with this compound improved biomarkers of oxidative stress in patients with metabolic syndrome .

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression. This epigenetic modulation can result in various biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Chalcones with analogous substitution patterns exhibit variations in dihedral angles, hydrogen bonding, and crystal packing, which are critical for their physicochemical properties.

- Dihedral Angles : The dihedral angle between aromatic rings in the target compound’s closest analog (4-hydroxyphenyl variant) is 19.34° , suggesting moderate conjugation disruption. Bulkier substituents (e.g., bromo or ethyl groups) increase torsional strain, as seen in the 48.13° angle for the bromo-methyl derivative .

- Hydrogen Bonding: Unlike hydroxyl- or amino-substituted chalcones, which form strong O–H···O or N–H···O bonds , the 4-ethylphenyl group in the target compound likely relies on weaker C–H···O or van der Waals interactions for crystal stabilization.

Biological Activity

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in pharmacological research due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific chalcone derivative based on various studies and findings.

- Molecular Formula : C19H20O3

- Molecular Weight : 296.36 g/mol

- CAS Number : 1351582-18-7

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one exhibits notable antibacterial activity against various strains of bacteria. For instance, studies have shown that chalcone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | 0.39 - 6.25 | Staphylococcus aureus |

| Other Chalcones | Varies | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at relatively low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

The anticancer potential of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has also been investigated. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells. For example, it has been shown to disrupt tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study :

A study evaluated the effects of this chalcone on various human cancer cell lines. The results revealed that it significantly inhibited cell proliferation and induced G2/M phase cell cycle arrest in SGC-7901 gastric cancer cells. The mechanism was linked to its ability to bind to the colchicine binding site on tubulin, similar to established chemotherapeutic agents .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and cardiovascular diseases. Chalcones have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes.

Research indicates that (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro, highlighting its potential application in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is highly influenced by their structural features. Modifications in the aromatic rings or the presence of substituents can enhance or diminish their activity. For instance:

- Methoxy Substituents : The presence of methoxy groups on the phenyl rings has been correlated with increased antibacterial and anticancer activities.

- Alkyl Substituents : Alkyl groups, such as ethyl on one of the phenyl rings, have been shown to improve lipophilicity and bioavailability.

Q & A

Q. What are the standard synthetic routes for (2E)-1-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A general protocol involves reacting 3,4-dimethoxyacetophenone with 4-ethylbenzaldehyde in an alcoholic solvent (e.g., ethanol) under basic catalysis (e.g., NaOH or KOH). Key optimization parameters include:

- Molar ratios : A 1:1.2 ratio of ketone to aldehyde improves yield by minimizing side reactions .

- Temperature : Reactions are conducted under reflux (~80°C) for 6–8 hours.

- Work-up : Acidification with dilute HCl precipitates the crude product, which is purified via recrystallization (ethanol/water) or column chromatography.

Characterization involves FT-IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (vinyl proton at δ 7.3–7.8 ppm, E-configuration confirmed by J = 15–16 Hz), and HR-MS (molecular ion peak matching theoretical mass) .

Q. How can spectroscopic inconsistencies in structural elucidation be resolved?

Contradictions in spectral data (e.g., unexpected shifts in NMR or IR) arise from:

- Tautomerism : Keto-enol tautomerism in chalcones can alter peak positions. Use deuterated DMSO to stabilize the keto form during NMR analysis.

- Solvent effects : Compare spectra in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts.

- Impurity interference : Cross-validate with HPLC purity assays (>95% purity required) and single-crystal XRD for unambiguous confirmation of the E-configuration and planar structure .

Advanced Research Questions

Q. How do computational methods like DFT validate experimental findings for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

- Predict electronic properties : HOMO-LUMO energy gaps (e.g., 3.5–4.0 eV) correlate with UV-Vis λₘₐₓ (~350 nm) and chemical reactivity .

- Validate geometry : Computed bond lengths (e.g., C=O: 1.23 Å, C=C: 1.33 Å) and dihedral angles match XRD data within ±0.02 Å .

- Assess global reactivity descriptors : Electrophilicity index (ω = 1.2–1.5 eV) and chemical potential (μ = -4.0 eV) indicate moderate electrophilic character, guiding derivatization strategies .

Q. What methodologies are employed to evaluate structure-activity relationships (SAR) for biological applications?

To assess antimicrobial or antioxidant potential:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC values vs. S. aureus, E. coli) with positive controls (e.g., ciprofloxacin). Moderate activity (MIC: 32–64 µg/mL) is linked to the electron-withdrawing methoxy groups enhancing membrane disruption .

- Antioxidant : DPPH radical scavenging (IC₅₀: 50–100 µM) correlates with phenolic substituents.

- SAR analysis : Modify substituents (e.g., replacing 4-ethyl with halogens) and compare bioactivity trends using multivariate regression models .

Q. How is crystallographic data interpreted to resolve molecular packing and intermolecular interactions?

Single-crystal XRD reveals:

- Packing motifs : Weak C–H···O hydrogen bonds (2.5–3.0 Å) create layered structures along specific crystallographic axes (e.g., [101] in monoclinic systems) .

- Thermal parameters : Displacement ellipsoids indicate rigidity of the enone backbone.

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H: 60%, O···H: 25%) to stabilize the lattice .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of chalcone derivatives?

Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and include internal controls.

- Structural analogs : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-methoxy) using meta-analysis of published IC₅₀/MIC data.

- Solubility factors : Use DMSO stock solutions ≤1% (v/v) to avoid solvent toxicity in cell-based assays .

Q. What strategies reconcile computational and experimental UV-Vis spectral data?

- Solvent corrections : Apply the Polarizable Continuum Model (PCM) in DFT to account for solvent effects (e.g., ethanol).

- Excited-state calculations : Time-Dependent DFT (TD-DFT) predicts λₘₐₓ with <10 nm deviation from experimental values .

Methodological Tables

Q. Table 1: Key DFT Parameters for (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| HOMO (eV) | -6.2 | N/A |

| LUMO (eV) | -2.7 | N/A |

| Band Gap (eV) | 3.5 | 3.4 (UV-Vis) |

| C=O Bond Length (Å) | 1.23 | 1.22 (XRD) |

Q. Table 2: Antimicrobial Activity Comparison

| Substituent Pattern | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|

| 3,4-Dimethoxy, 4-Ethyl | 64 µg/mL | 128 µg/mL |

| 4-Chloro, 4-Methoxy | 32 µg/mL | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.